molecular formula C12H19NO B11903197 (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one

(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one

Cat. No.: B11903197
M. Wt: 193.28 g/mol
InChI Key: WLXHVYJHMAOETG-YZRBJQDESA-N
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Description

(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indene derivative, followed by the introduction of a pyrrolidine ring through a cyclization reaction. The reaction conditions often involve the use of catalysts, such as palladium or ruthenium, and may require specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the spirocyclic structure.

Scientific Research Applications

(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3aR)-spiro[3,3a,4,6,7,7a-hexahydro-1H-indene-2,3'-pyrrolidine]-5-one

InChI

InChI=1S/C12H19NO/c14-11-2-1-9-6-12(3-4-13-8-12)7-10(9)5-11/h9-10,13H,1-8H2/t9?,10-,12?/m0/s1

InChI Key

WLXHVYJHMAOETG-YZRBJQDESA-N

Isomeric SMILES

C1CC(=O)C[C@@H]2C1CC3(C2)CCNC3

Canonical SMILES

C1CC(=O)CC2C1CC3(C2)CCNC3

Origin of Product

United States

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